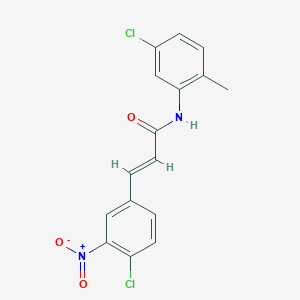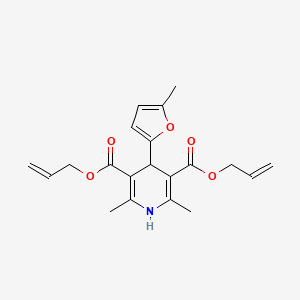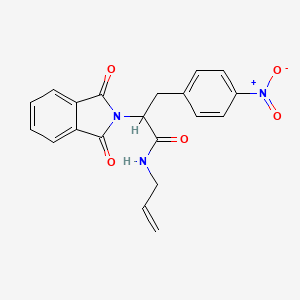
N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide, also known as BPHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPHA is a hydrazine derivative that has been studied for its potential use as an anti-cancer agent, as well as its ability to inhibit the growth of bacteria and fungi.
Applications De Recherche Scientifique
N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has been studied for its potential use as an anti-cancer agent, with promising results in both in vitro and in vivo studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has also been studied for its potential use as an antibacterial and antifungal agent, with studies showing its ability to inhibit the growth of various bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to induce apoptosis in cancer cells, which is the process of programmed cell death. N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has also been shown to inhibit the activity of enzymes involved in cell proliferation and DNA replication, which may contribute to its anti-cancer properties. In addition, N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully understand the biochemical and physiological effects of N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide is its potential as a multi-targeted agent for the treatment of cancer, bacteria, and fungi. It has also been shown to have low toxicity in animal studies, which is promising for its potential use in humans. However, one limitation of N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide is its low solubility in water, which may limit its effectiveness in certain applications.
Orientations Futures
Future research on N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide could focus on optimizing its synthesis method to increase its solubility in water and improve its effectiveness as an anti-cancer, antibacterial, and antifungal agent. In addition, further studies are needed to fully understand its mechanism of action and potential side effects in humans. N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide could also be studied for its potential use in combination with other drugs or therapies for the treatment of cancer and infectious diseases.
Méthodes De Synthèse
N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide can be synthesized through a multi-step process that involves the condensation of benzyl hydrazine and cyclopentanone, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to obtain N-benzyl-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide in its pure form.
Propriétés
IUPAC Name |
N-benzyl-N'-(cyclopentylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13(15-10-11-6-2-1-3-7-11)14(19)17-16-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKVFRVQPBBBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NCC2=CC=CC=C2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-(cyclopentylideneamino)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5144411.png)

![3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5144426.png)

![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5144431.png)
![2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5144444.png)

![N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5144473.png)

![N-(4-sec-butylphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5144494.png)